

Application Notes and Protocols for Investigating Vintoperol using Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: *Vintoperol*

Cat. No.: *B1683556*

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Introduction

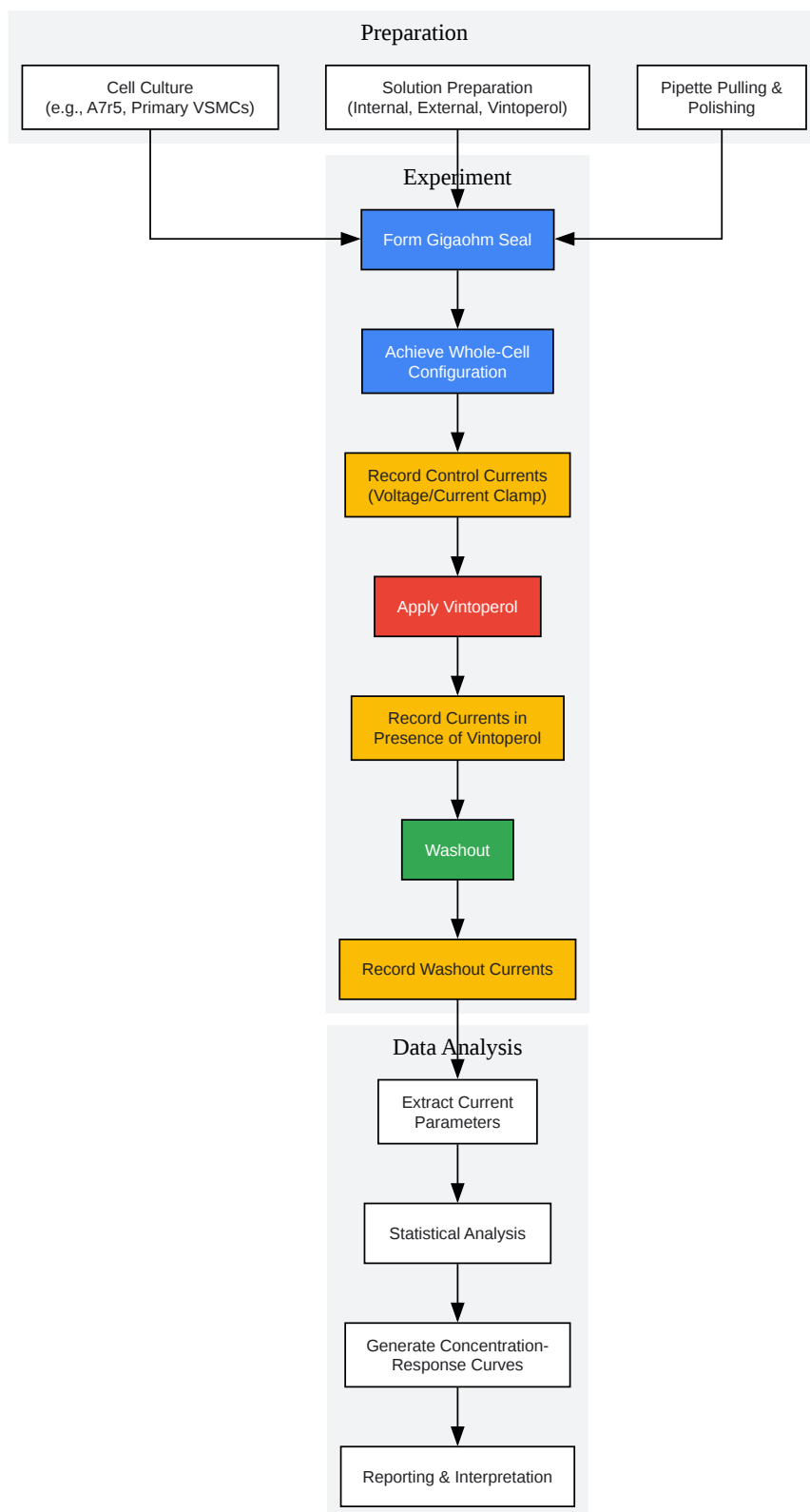
Vintoperol is a vasodilator agent whose mechanism of action is associated with the release of endothelium-derived nitric oxide (NO)[1]. Understanding the precise molecular targets of **Vintoperol**, particularly its interaction with ion channels, is crucial for elucidating its therapeutic potential and off-target effects. Patch clamp electrophysiology is a powerful technique for directly measuring the activity of ion channels and assessing the impact of pharmacological agents like **Vintoperol** in real-time[2][3].

These application notes provide a comprehensive guide for researchers utilizing patch clamp techniques to investigate the effects of **Vintoperol** on ion channel function. The protocols and methodologies outlined below are designed to be adaptable to various experimental setups and cell types, enabling a thorough characterization of **Vintoperol**'s electrophysiological profile.

Putative Mechanism of Action and Signaling Pathway

Vintoperol is proposed to induce vasodilation through an endothelium-dependent mechanism involving the production of nitric oxide[1]. NO, a potent signaling molecule, can directly or

indirectly modulate the activity of various ion channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The putative signaling pathway is illustrated below.



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References

- 1. Involvement of endothelium in vasodilating effects of vintoperoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research - PMC [pmc.ncbi.nlm.nih.gov]
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